Z-D-Ser(TBu)-OH

Peptide Synthesis Orthogonal Deprotection Solution-Phase Chemistry

Z-D-Ser(TBu)-OH is an orthogonally protected D-serine building block featuring Z (acid-stable) and tBu (acid-labile) groups. Enables convergent peptide synthesis: acidic tBu removal leaves Z intact, allowing final hydrogenolytic Z cleavage. Substituting Fmoc (base-labile) or L-enantiomer compromises synthetic strategy and bioactivity. Essential for conotoxins, lantibiotics, and NMDA modulators.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 65806-90-8
Cat. No. B554292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Ser(TBu)-OH
CAS65806-90-8
Synonymsz-d-ser(tbu)-oh; 65806-90-8; Cbz-O-tert-butyl-D-serine; (R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoicacid; AmbotzZAA1152; AC1LW0DX; AC1Q1NGU; SCHEMBL607263; N-CBz-O-tert-butyl-D-serine; CTK8B9885; MolPort-006-701-063; ACT10885; ZINC2049224; ANW-63421; CZ-126; FC0807; KM0956; AKOS015910119; AJ-33456; AK-81320; AB0007173; RT-002585; FT-0686538; N-Alpha-Carbobenzoxy-D-serineT-butylether; ST24035216
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
InChIKeyTXDGEONUWGOCJG-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-alfa-Cbz-O-t-butyl-D-serine (CAS 65806-90-8): A Protected D-Serine Building Block for Orthogonal Peptide Synthesis


N-alfa-Cbz-O-t-butyl-D-serine (also designated Z-D-Ser(tBu)-OH, Cbz-D-Ser(tBu)-OH, or N-benzyloxycarbonyl-O-tert-butyl-D-serine) is an orthogonally protected, enantiopure D-serine derivative. Its molecular formula is C15H21NO5 with a molecular weight of 295.33 g/mol [1]. This compound features two distinct protecting groups: an N-terminal benzyloxycarbonyl (Cbz) group and a side-chain O-tert-butyl (tBu) ether . It is a white solid supplied with a typical purity specification of ≥98% and a characterized specific optical rotation of -22.2° (c=2% in ethanol) . The orthogonal protection scheme is central to its utility, allowing for the sequential, chemoselective deprotection of the amine and hydroxyl functionalities during peptide synthesis .

Why Unprotected D-Serine or Alternative Protecting Group Schemes Cannot Simply Be Substituted for N-alfa-Cbz-O-t-butyl-D-serine


Generic substitution of N-alfa-Cbz-O-t-butyl-D-serine is not feasible due to the specific and non-interchangeable requirements of peptide synthesis workflows. Unprotected D-serine would lead to uncontrolled polymerization and side-chain reactivity, rendering sequence-specific synthesis impossible . Furthermore, the choice of protecting group is not arbitrary; it is dictated by the overall synthetic strategy. The Cbz group in this compound is chemically orthogonal to the acid-labile tBu ether, allowing for selective deprotection of the amine or the hydroxyl group under distinct, mild conditions . Critically, Cbz is not a substitute for the Fmoc group in standard solid-phase peptide synthesis (SPPS). The most common α-amino protecting groups in SPPS are Fmoc and Boc, whereas Z/Cbz is more commonly employed in solution-phase synthesis . Therefore, selecting this specific Cbz-protected building block is essential for solution-phase routes, convergent strategies, or orthogonal protection schemes where the more common Fmoc or Boc groups are unsuitable or incompatible with other sensitive functionalities in the target molecule .

Quantitative Differentiation Evidence for N-alfa-Cbz-O-t-butyl-D-serine (CAS 65806-90-8) Versus Closest Analogs


Orthogonal Protection Scheme: A Chemoselective Advantage Over Singly-Protected Analogs

N-alfa-Cbz-O-t-butyl-D-serine incorporates two distinct protecting groups: an acid-stable N-Cbz group and an acid-labile O-tBu ether. This orthogonality provides a quantifiable differentiation in deprotection selectivity. While the O-tBu group is cleaved with ≥95% trifluoroacetic acid (TFA), the N-Cbz group remains intact under these conditions, requiring hydrogenolysis over a palladium catalyst for removal . In contrast, a singly-protected analog like Boc-D-Ser(tBu)-OH (MW: 261.32 g/mol) has both protecting groups (N-Boc and O-tBu) which are labile to acidic conditions, offering no chemoselectivity between the amine and hydroxyl functionalities . This makes N-alfa-Cbz-O-t-butyl-D-serine uniquely suited for synthetic routes requiring selective, staged deprotection steps.

Peptide Synthesis Orthogonal Deprotection Solution-Phase Chemistry

Molecular Weight Differentiation: A Direct Comparators Analysis for Route Planning

The molecular weight of a protected amino acid building block is a critical parameter for reaction stoichiometry, solubility calculations, and purification planning. N-alfa-Cbz-O-t-butyl-D-serine has a molecular weight of 295.33 g/mol [1]. This is quantitatively distinct from two common alternative protected D-serine derivatives: Fmoc-D-Ser(tBu)-OH (MW: 383.44 g/mol) and Boc-D-Ser(tBu)-OH (MW: 261.32 g/mol) . This data allows for precise, data-driven selection based on the desired physical properties of the building block and the downstream peptide intermediate, as the choice of protecting group significantly impacts overall molecular mass and, consequently, solubility and handling characteristics.

Synthetic Route Design Molecular Weight Comparison Building Block Selection

Validated Process Mass Intensity (PMI) Advantage in Industrial-Scale Liquid-Phase Peptide Synthesis (LPPS)

A 2025 study from Eli Lilly and Company demonstrated a significant and quantifiable advantage for using Cbz-protected building blocks in liquid-phase peptide synthesis (LPPS) versus standard Fmoc solid-phase peptide synthesis (SPPS) for the industrial production of a tirzepatide fragment. The LPPS route, which utilized Cbz-protected dimers and trimers (including Cbz-Pro-Pro and Cbz-Ala-Pro), exhibited a total Process Mass Intensity (PMI) of 398 [1]. In stark contrast, the comparable SPPS route had a total PMI of 1191, which is nearly three times higher [1]. While N-alfa-Cbz-O-t-butyl-D-serine itself was not the exact building block used, this data provides strong class-level evidence that the Cbz protection strategy, a defining feature of this compound, is integral to more sustainable and efficient large-scale solution-phase manufacturing processes.

Green Chemistry Process Mass Intensity Liquid-Phase Peptide Synthesis Large-Scale Manufacturing

Established Chiral Purity Specification and Optical Rotation Value

For the synthesis of stereochemically defined peptides, the enantiopurity of building blocks is non-negotiable. N-alfa-Cbz-O-t-butyl-D-serine is supplied with a well-defined and verifiable specific optical rotation of [α]²⁰D = -22.2° (c=2% in ethanol), as specified by multiple commercial vendors . This provides a clear, quantitative acceptance criterion for the correct D-enantiomer. While the L-enantiomer, N-Cbz-O-tert-butyl-L-serine, has a different reported melting point (148 °C vs. 86-92 °C) and optical rotation (+20.5° vs. -22.2°), the D-form's specific value serves as a direct quality control benchmark [1]. This quantitative specification allows procurement teams to verify the identity and chiral integrity of the received material, a step that is critical for ensuring reproducible peptide synthesis and avoiding costly failures due to racemization or incorrect stereochemistry.

Chiral Purity Quality Control Analytical Specification

Optimal Application Scenarios for N-alfa-Cbz-O-t-butyl-D-serine Based on Verified Evidence


Solution-Phase Synthesis of Complex, Multi-Stage Peptides

This compound is optimally deployed in convergent solution-phase peptide synthesis strategies that require the sequential, chemoselective deprotection of the serine residue. The orthogonal N-Cbz and O-tBu protecting groups allow for the independent unmasking of the amine (via hydrogenolysis) and the hydroxyl (via acidolysis) functionalities, enabling a controlled, stepwise assembly of complex peptide chains that would be impossible with singly-protected or non-orthogonal building blocks . The Cbz group is particularly well-suited for solution-phase routes where the more common Fmoc-based solid-phase approach is not optimal .

Industrial-Scale Liquid-Phase Peptide Synthesis (LPPS) for Reduced Process Mass Intensity (PMI)

Recent industrial research from Eli Lilly and Company has demonstrated a quantifiable advantage for using Cbz-protected building blocks in liquid-phase peptide synthesis (LPPS) over traditional Fmoc solid-phase peptide synthesis (SPPS) for large-scale manufacturing. Their study showed that an LPPS route utilizing Cbz chemistry achieved a 66.6% reduction in total Process Mass Intensity (PMI) compared to an SPPS route for the same target fragment (PMI of 398 vs. 1191) [1]. This evidence positions N-alfa-Cbz-O-t-butyl-D-serine as a strategically important building block for developing more sustainable and cost-effective industrial peptide manufacturing processes.

Synthesis of D-Serine-Containing Peptides Requiring Strict Stereochemical Control

The compound's well-defined chiral purity, as evidenced by its specific optical rotation of [α]²⁰D = -22.2° (c=2% in ethanol), makes it the building block of choice for incorporating D-serine residues into peptides with strict stereochemical requirements . This is crucial for applications such as the synthesis of D-amino acid-containing peptide therapeutics or biochemical probes, where the presence of the incorrect enantiomer can completely abolish biological activity. The quantitative optical rotation value serves as a verifiable quality control metric for procurement and in-lab use.

Technical Documentation Hub

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